molecular formula C14H15NO2S B1272792 Propyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 350988-43-1

Propyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No. B1272792
M. Wt: 261.34 g/mol
InChI Key: LKXQNNNAZINRAA-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-phenylthiophene-3-carboxylate is a derivative of 2-aminothiophene, a heterocyclic compound that has garnered significant interest due to its presence in various biologically active molecules. The compound features a thiophene ring, which is a sulfur analog of benzene, substituted with an amino group at the second position and a phenyl group at the fourth position. The presence of the carboxylate group at the third position introduces additional reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of 2-aminothiophene derivatives, including Propyl 2-amino-4-phenylthiophene-3-carboxylate, can be achieved through the one-pot Gewald reaction. This method involves the reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate and excess morpholine, yielding various 2-aminothiophene-3-carboxylates with aryl groups at the 4-position in good to moderate yields .

Molecular Structure Analysis

While the specific molecular structure of Propyl 2-amino-4-phenylthiophene-3-carboxylate is not detailed in the provided papers, related compounds have been characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2-aminothiophene derivatives is influenced by the presence of the amino and carboxylate groups. These functionalities can participate in various chemical reactions, such as the formation of enaminonitriles and their subsequent reactions with acetylenic esters to yield dihydrothiepin dicarboxylates . The reactivity of the thiophene ring itself can also be exploited in the synthesis of polythiophenes, where the ring can be functionalized to introduce electron-withdrawing groups like esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are shaped by their molecular structure. The presence of electron-withdrawing or donating substituents can influence the compound's solubility, melting point, and stability. For instance, polythiophenes with ester groups show distinct fluorescence properties, which can be tuned by varying the alkyl chain length of the ester . The electronic properties of related phenylthiophene-2-carboxylate compounds have been investigated using UV-Visible Spectroscopy, and quantum chemical calculations have provided insights into their electrostatic potential, electron localization, and molecular interactions .

Scientific Research Applications

Antimicrobial Activity

Propyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show potential in antimicrobial applications. A study by Prasad et al. (2017) synthesizes various 2-aminothiophene derivatives and evaluates their antimicrobial activity. The derivatives demonstrate notable antibacterial activity, highlighting their potential use in combating microbial infections (Prasad et al., 2017).

Anti-Tubercular Properties

The compound has shown efficacy in anti-tubercular activity. Lu et al. (2011) synthesized and evaluated a series of 2-acylated and 2-alkylated amino-5-phenylthiophene-3-carboxylic acid derivatives for anti-tubercular activity. Some compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis, indicating potential for developing new anti-TB drugs (Lu et al., 2011).

Photoluminescent Materials

Ekinci et al. (2000) investigated the electrooxidation of 2-amino-4-phenylthiophene derivatives, revealing their application in creating new classes of photoluminescent materials. These materials show promise in the development of novel optical and electronic devices (Ekinci et al., 2000).

Solar Cell Applications

A study by Yoon et al. (2011) explores the use of conductive polymer dyes, including derivatives of 2-aminothiophene, in solar cells. These compounds show potential in improving the efficiency and performance of photovoltaic cells (Yoon et al., 2011).

Dyeing Polyester Fibers

Iyun et al. (2015) synthesized aminothiophene derivatives for use as monoazo disperse dyes in dyeing polyester fibers. These dyes offered a range of color shades with good fastness properties, suggesting utility in the textile industry (Iyun et al., 2015).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

As of now, Propyl 2-amino-4-phenylthiophene-3-carboxylate is being used for proteomics research . Its potential therapeutic and environmental applications are being explored, which could open up new avenues for its use in the future.

properties

IUPAC Name

propyl 2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-8-17-14(16)12-11(9-18-13(12)15)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXQNNNAZINRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387349
Record name propyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-4-phenylthiophene-3-carboxylate

CAS RN

350988-43-1
Record name Propyl 2-amino-4-phenyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350988-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name propyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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